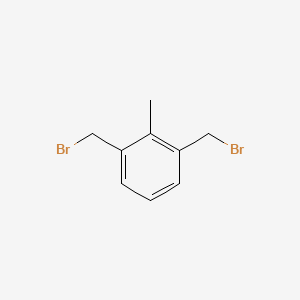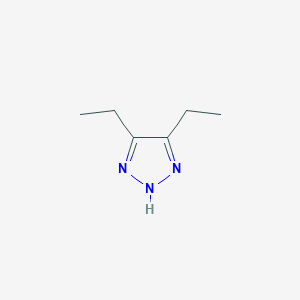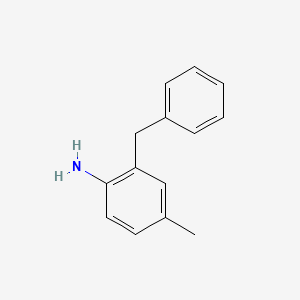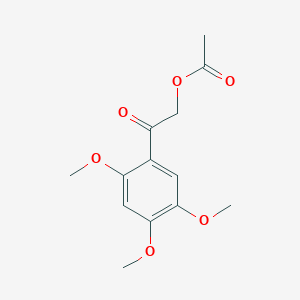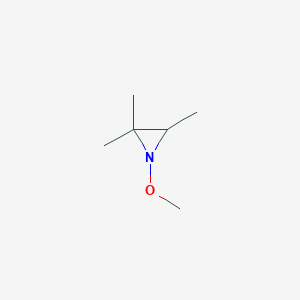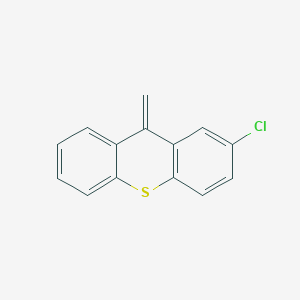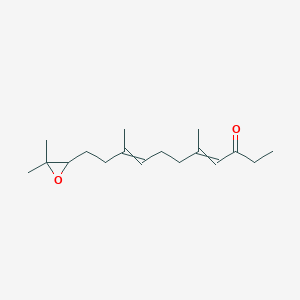
11-(3,3-Dimethyloxiran-2-YL)-5,9-dimethylundeca-4,8-dien-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-(3,3-Dimethyloxiran-2-YL)-5,9-dimethylundeca-4,8-dien-3-one is a complex organic compound characterized by its unique structure, which includes an oxirane ring and multiple double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-(3,3-Dimethyloxiran-2-YL)-5,9-dimethylundeca-4,8-dien-3-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the epoxidation of a suitable precursor, such as a diene, using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA). The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
11-(3,3-Dimethyloxiran-2-YL)-5,9-dimethylundeca-4,8-dien-3-one undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: The double bonds can be reduced using hydrogenation catalysts to yield saturated compounds.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include diols, saturated hydrocarbons, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
11-(3,3-Dimethyloxiran-2-YL)-5,9-dimethylundeca-4,8-dien-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 11-(3,3-Dimethyloxiran-2-YL)-5,9-dimethylundeca-4,8-dien-3-one involves its interaction with molecular targets through its reactive oxirane ring and double bonds. These interactions can lead to the formation of covalent bonds with nucleophilic sites in biological molecules, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-(3,3-Dimethyloxiran-2-yl)-2,7-dimethylnona-2,6-dien-1-ol
- 3-{3-[(3,3-dimethyloxiran-2-yl)methyl]-4-hydroxyphenyl}-2-hydroxypropanoic acid
Uniqueness
11-(3,3-Dimethyloxiran-2-YL)-5,9-dimethylundeca-4,8-dien-3-one is unique due to its specific structural features, including the position and configuration of the oxirane ring and double bonds
Eigenschaften
CAS-Nummer |
40522-09-6 |
|---|---|
Molekularformel |
C17H28O2 |
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
11-(3,3-dimethyloxiran-2-yl)-5,9-dimethylundeca-4,8-dien-3-one |
InChI |
InChI=1S/C17H28O2/c1-6-15(18)12-14(3)9-7-8-13(2)10-11-16-17(4,5)19-16/h8,12,16H,6-7,9-11H2,1-5H3 |
InChI-Schlüssel |
FIVGGOAFTRVNPN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C=C(C)CCC=C(C)CCC1C(O1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


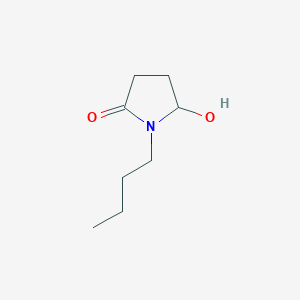
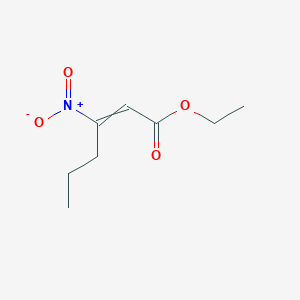
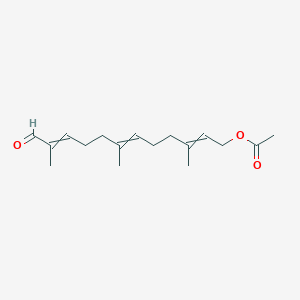
![1-Methylidenedispiro[2.0.2~4~.1~3~]heptane](/img/structure/B14663750.png)
